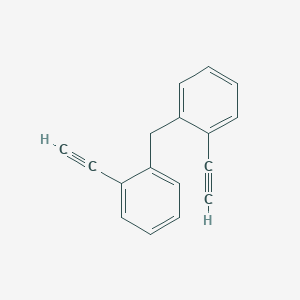
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Vorbereitungsmethoden
The synthesis of 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the use of vinyl-containing silanes and dimethylsiloxane derivatives. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the production process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane has found applications in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of novel compounds with desirable properties.
Biology: Research has explored its potential use in biological systems, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: The compound’s biocompatibility and potential for functionalization make it a candidate for medical applications, such as in the design of medical implants and diagnostic tools.
Wirkmechanismus
The mechanism by which 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The silicon atom in the structure can form stable bonds with other elements, contributing to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-ethenyl-, 2-oxide: This compound shares a similar ring structure but contains sulfur instead of silicon, leading to different chemical properties and reactivity.
1,3-Dioxole, 2,2-dimethyl-: This compound has a similar dioxole ring but lacks the vinyl group, resulting in different applications and reactivity.
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: This compound has a similar dioxolane ring but contains an acetate group, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
359454-68-5 |
|---|---|
Molekularformel |
C7H14O2Si |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
2-ethenyl-2,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H14O2Si/c1-4-10(3)8-6-5-7(2)9-10/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
NFSWCJLDWVXIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCO[Si](O1)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
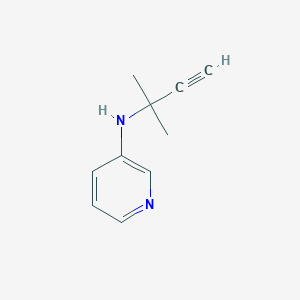
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
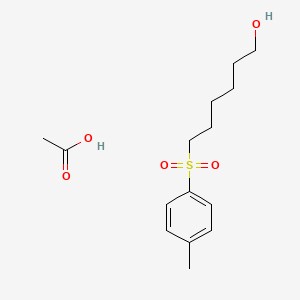
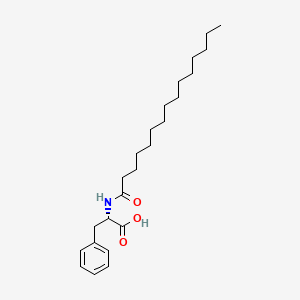


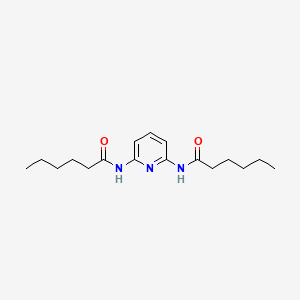

![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)
